1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Structural Pharmacology & Mechanism of Action
1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Structural Pharmacology & Mechanism of Action
The following technical guide details the structural pharmacology and mechanism of action for 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 91349-19-8).
This analysis treats the compound as a privileged pharmacophore , analyzing its activity profile as a rigidified pyroglutamate surrogate widely utilized in antimicrobial research (targeting Mur ligases) and metabolic drug discovery (targeting glutamate-recognition domains).
Executive Summary
1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic N-aryl-gamma-lactam derivative acting as a conformationally restricted peptidomimetic. Unlike flexible amino acid chains, this molecule locks the nitrogen-carbonyl geometry, creating a high-affinity scaffold for biological targets that recognize glutamate , pyroglutamate , or peptide beta-turns .
Its primary mechanism of action (MoA) is multimodal, defined by its utility as a core scaffold in two major therapeutic areas:
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Antimicrobial: Inhibition of bacterial cell wall synthesis via Mur ligase mimicry (specifically targeting the ATP-binding or D-Glu-binding pockets of MurC/D/E/F).
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Metabolic/Neurological: Modulation of glutamate transporters and GPCRs (e.g., GPR40/FFAR1) due to its structural homology with 5-oxoproline (pyroglutamic acid).
This guide dissects the molecular interactions driven by the ortho-chlorophenyl substituent and the C3-carboxylic acid moiety.
Chemical Physiology & Pharmacophore Analysis[1]
The biological activity of this compound is governed by three structural determinants:
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The 5-Oxopyrrolidine Core (Lactam): Mimics the stable "trans" peptide bond found in proteins. It acts as a hydrogen bond acceptor (via the carbonyl oxygen) and restricts the conformational entropy of the molecule.
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The C3-Carboxylic Acid: Functions as the primary "warhead" for electrostatic anchoring. At physiological pH (7.4), this group is deprotonated (carboxylate), forming strong salt bridges with cationic residues (Arginine/Lysine) in receptor pockets.
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The N-(2-Chlorophenyl) Substituent:
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Steric Lock: The chlorine atom at the ortho position creates significant steric hindrance, forcing the phenyl ring to twist out of plane relative to the lactam ring. This atropisomer-like twist prevents free rotation, locking the molecule into a bioactive conformation that fits into narrow hydrophobic pockets.
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Lipophilicity: The aryl group increases membrane permeability (logP modulation) compared to the endogenous ligand (pyroglutamic acid), allowing intracellular access.
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Pharmacophore Visualization
The following diagram illustrates the critical interaction points of the molecule within a theoretical binding pocket (e.g., Mur ligase).
Caption: Pharmacophore map showing the tripartite interaction mode: Anionic anchoring, hydrophobic shielding, and peptide bond mimicry.
Mechanism of Action: The Mur Ligase Pathway (Antimicrobial Context)
Research into N-aryl-5-oxopyrrolidine-3-carboxylic acids identifies them as potent inhibitors of the Mur ligase pathway , which is essential for bacterial peptidoglycan biosynthesis.
The Target: Mur Ligases (MurC - MurF)
Bacterial cell walls require the sequential addition of amino acids to UDP-MurNAc. Enzymes like MurD (adds D-Glutamate) and MurE (adds L-Lysine/DAP) recognize substrates containing a glutamate-like moiety.
Mechanism Steps:
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Competitive Binding: The 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid functions as a transition-state analog . The pyrrolidine ring mimics the D-glutamate skeleton found in the natural peptidoglycan precursor.
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Active Site Occlusion: The 2-chlorophenyl group occupies the ATP-binding cleft or the adjacent hydrophobic channel intended for the growing peptide chain.
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Catalytic Blockade: By occupying the active site, the molecule prevents the binding of ATP, halting the phosphorylation step required for peptide bond formation. This leads to the accumulation of UDP-MurNAc precursors and eventual bacterial cell lysis.
Pathway Diagram
Caption: Mechanism of bacterial cell wall inhibition via competitive blockade of the MurD ligase enzyme.
Experimental Protocols for Validation
To validate the mechanism of action for this specific scaffold, the following experimental workflows are recommended. These protocols distinguish between general cytotoxicity and specific target engagement.[1]
Protocol A: Mur Ligase Inhibition Assay
Objective: Quantify the inhibitory constant (
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Reagents: Purified MurD enzyme (from E. coli or S. aureus), UDP-MurNAc-L-Ala (substrate), ATP, D-Glutamate, and Phosphate detection reagent (e.g., Malachite Green).
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Preparation: Dissolve 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO (Stock 10 mM).
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Reaction Mix: In a 96-well plate, combine:
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50 mM HEPES buffer (pH 7.5)
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5 mM MgCl2
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Substrate mix (ATP + UDP-precursor)
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Test compound (titrated 0.1 µM to 100 µM)
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Initiation: Add purified MurD enzyme. Incubate at 37°C for 30 minutes.
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Detection: Add Malachite Green reagent to detect released inorganic phosphate (Pi).
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Analysis: Measure absorbance at 620 nm. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Surface Plasmon Resonance (SPR) Binding
Objective: Confirm direct physical binding to the target protein (e.g., MurD or a Glutamate Receptor surrogate).
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Chip Preparation: Immobilize the target protein (e.g., His-tagged MurD) onto a CM5 sensor chip using amine coupling.
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Flow: Inject the test compound (analyte) in running buffer (HBS-EP+) at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).
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Kinetics: Record the association (
) and dissociation ( ) phases. -
Validation: A fast-on/fast-off profile is typical for fragment-like scaffolds. Calculate
.
Synthesis & Chemical Identity
For researchers synthesizing derivatives, the core scaffold is accessed via the Castagnoli-Cushman reaction or standard cyclization.
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IUPAC Name: 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[2][3][4][5]
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Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (requires pH adjustment > 7).
Synthesis Route (Brief): Reaction of 2-chloroaniline with itaconic acid (or dimethyl itaconate) under reflux conditions. The amine attacks the vinyl group (Michael addition) followed by cyclization to form the lactam ring.
References
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: MDPI (Molecules), 2022. Context: Describes the antimicrobial efficacy of the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold against S. aureus. URL:[Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source: MDPI (Antibiotics), 2023. Context: Establishes the structural requirements (SAR) for the carboxylic acid and N-aryl groups in this scaffold class. URL:[Link]
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PubChem Compound Summary: 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Source:[7] National Center for Biotechnology Information (2025). Context: Official chemical structure, physicochemical properties, and toxicity data (GHS H302/H315).[1][7] URL:[Link][1]
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Mur Ligase Inhibitors as New Antimicrobials. Source: Current Medicinal Chemistry. Context: General reference for the mechanism of peptidoglycan synthesis inhibition by glutamate mimics. URL:[Link]
Sources
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- 3. 91349-19-8 | 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid - AiFChem [aifchem.com]
- 4. 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid by USBiological, Cat. No. 407531-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
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